N-(2,4-Dinitronaphthalen-1-yl)acetamide N-(2,4-Dinitronaphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 91494-26-7
VCID: VC8354724
InChI: InChI=1S/C12H9N3O5/c1-7(16)13-12-9-5-3-2-4-8(9)10(14(17)18)6-11(12)15(19)20/h2-6H,1H3,(H,13,16)
SMILES: CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H9N3O5
Molecular Weight: 275.22 g/mol

N-(2,4-Dinitronaphthalen-1-yl)acetamide

CAS No.: 91494-26-7

Cat. No.: VC8354724

Molecular Formula: C12H9N3O5

Molecular Weight: 275.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitronaphthalen-1-yl)acetamide - 91494-26-7

Specification

CAS No. 91494-26-7
Molecular Formula C12H9N3O5
Molecular Weight 275.22 g/mol
IUPAC Name N-(2,4-dinitronaphthalen-1-yl)acetamide
Standard InChI InChI=1S/C12H9N3O5/c1-7(16)13-12-9-5-3-2-4-8(9)10(14(17)18)6-11(12)15(19)20/h2-6H,1H3,(H,13,16)
Standard InChI Key YQFMJUNNKVWJBE-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2,4-Dinitronaphthalen-1-yl)acetamide features a naphthalene backbone substituted with two nitro groups (–NO2_2) at positions 2 and 4, and an acetamide moiety (–NHCOCH3_3) at position 1 (Figure 1). The planar naphthalene system introduces significant steric and electronic effects, while the electron-withdrawing nitro groups enhance the compound’s electrophilicity. The acetamide group contributes to hydrogen-bonding capabilities, influencing solubility and crystallinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H9N3O5\text{C}_{12}\text{H}_9\text{N}_3\text{O}_5
Molecular Weight275.22 g/mol
Exact Mass275.054 g/mol
Topological Polar Surface Area124.23 Ų
LogP (Partition Coefficient)4.31

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2,4-dinitronaphthalen-1-yl)acetamide typically involves sequential nitration and acetylation steps. A plausible route includes:

  • Nitration of Naphthalene: Initial nitration of naphthalene yields 1-nitronaphthalene, followed by a second nitration to introduce the 2,4-dinitro configuration.

  • Acetylation: Reaction of 2,4-dinitro-1-aminonaphthalene with acetic anhydride or acetyl chloride under basic conditions forms the acetamide derivative .

Table 2: Comparative Reaction Conditions for Acetamide Synthesis

SubstrateReagentsTime (h)Yield (%)Source
NitrobenzeneSm, Ac2_2O, AcOH1.585
1-NitronaphthaleneAc2_2O, base2470–80
2,4-Dinitro-1-aminonaphthaleneAcCl, pyridine1265–75

Challenges in Synthesis

The electron-deficient nature of the dinitronaphthalene ring complicates acetylation, often requiring activating agents or elevated temperatures. Side reactions, such as nitro group reduction or ring oxidation, must be mitigated through careful control of reaction conditions .

Physicochemical Properties

Solubility and Stability

N-(2,4-Dinitronaphthalen-1-yl)acetamide is sparingly soluble in water due to its hydrophobic naphthalene core but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound’s stability under ambient conditions is moderate, though prolonged exposure to light or moisture may induce decomposition .

Crystallinity and Melting Point

While the melting point remains unreported, analogous dinitroacetamides typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding and π-π stacking interactions . Single-crystal X-ray diffraction data for related compounds reveal layered molecular packing stabilized by acetamide hydrogen bonds .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Naphthalene-Based Acetamides

CompoundSubstituentsKey Properties
N-(1-Nitronaphthalen-2-yl)acetamide1-Nitro, 2-acetamideLogP = 3.2, Antifungal activity
N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamideThiazole, naphthaleneAnticancer activity
N-(2,4-Dinitronaphthalen-1-yl)acetamide2,4-Dinitro, 1-acetamideHigh LogP, potential energetic material

The additional nitro group in N-(2,4-dinitronaphthalen-1-yl)acetamide enhances its electron-withdrawing capacity compared to mono-nitro analogs, potentially altering reactivity and biological interactions .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies using samarium or other reductants to streamline synthesis .

  • Biological Screening: Evaluating anticancer, antimicrobial, and enzyme-inhibitory activities in vitro.

  • Computational Studies: Molecular docking to predict target binding affinity and metabolite pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator